N-[4-[(4-methyl-1,3-thiazol-2-yl)amino]phenyl]-1,2-oxazole-3-carboxamide
Description
N-[4-[(4-methyl-1,3-thiazol-2-yl)amino]phenyl]-1,2-oxazole-3-carboxamide is a complex organic compound that features a thiazole ring, an oxazole ring, and a carboxamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Properties
IUPAC Name |
N-[4-[(4-methyl-1,3-thiazol-2-yl)amino]phenyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S/c1-9-8-21-14(15-9)17-11-4-2-10(3-5-11)16-13(19)12-6-7-20-18-12/h2-8H,1H3,(H,15,17)(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIRPIOSZLPONQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC2=CC=C(C=C2)NC(=O)C3=NOC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(4-methyl-1,3-thiazol-2-yl)amino]phenyl]-1,2-oxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the thiazole and oxazole rings. One common method involves the reaction of 4-methyl-1,3-thiazole-2-amine with 4-nitrophenyl isocyanate to form an intermediate, which is then cyclized to produce the oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
N-[4-[(4-methyl-1,3-thiazol-2-yl)amino]phenyl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones under specific conditions.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas are commonly used.
Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of nitro groups can yield amines .
Scientific Research Applications
N-[4-[(4-methyl-1,3-thiazol-2-yl)amino]phenyl]-1,2-oxazole-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-[(4-methyl-1,3-thiazol-2-yl)amino]phenyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to DNA and inhibit topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is similar to that of other thiazole-containing compounds used in cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 2-aminothiazole and 4-methylthiazole share structural similarities and exhibit similar biological activities.
Oxazole Derivatives: Compounds such as 2-aminoxazole and 4-methyloxazole are structurally related and have comparable chemical properties.
Uniqueness
N-[4-[(4-methyl-1,3-thiazol-2-yl)amino]phenyl]-1,2-oxazole-3-carboxamide is unique due to the combination of thiazole and oxazole rings in its structure, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
